molecular formula C23H27N3O2 B5261309 [(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone

[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone

Cat. No.: B5261309
M. Wt: 377.5 g/mol
InChI Key: MFDFFRPXTRDRDX-BHDDXSALSA-N
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Description

[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the methoxyphenyl group: This step usually involves a nucleophilic substitution reaction, where a methoxyphenyl group is introduced onto the tricyclic core.

    Attachment of the pyridinyl methanone moiety: This final step can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tricyclic core or the pyridinyl methanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its tricyclic structure makes it a candidate for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of [(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone stands out due to its complex tricyclic structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-15-19(7-4-10-24-15)23(27)26-14-20(17-5-3-6-18(13-17)28-2)22-21(26)16-8-11-25(22)12-9-16/h3-7,10,13,16,20-22H,8-9,11-12,14H2,1-2H3/t20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDFFRPXTRDRDX-BHDDXSALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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